8-(2-Methylbutan-2-yl)-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one
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Overview
Description
8-(TERT-PENTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of a thia-azaspirodecane core, along with phenoxyphenyl and tert-pentyl substituents, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(TERT-PENTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the phenoxyphenyl and tert-pentyl groups. A common synthetic route may include:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Phenoxyphenyl Group: This step involves the coupling of a phenoxyphenyl moiety to the spirocyclic core. Common reagents for this step include phenol derivatives and coupling agents such as palladium catalysts.
Introduction of the Tert-Pentyl Group: The final step involves the alkylation of the spirocyclic core with a tert-pentyl group. This can be achieved using alkyl halides and strong bases.
Industrial Production Methods
Industrial production of 8-(TERT-PENTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-azaspirodecane core. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. Common reagents include nitric acid and halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitric acid, halogens, and other electrophilic reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
8-(TERT-PENTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-(TERT-PENTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
8-(TERT-BUTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
8-(TERT-PENTYL)-4-(4-METHOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE: Similar structure but with a methoxyphenyl group instead of a phenoxyphenyl group.
Uniqueness
The uniqueness of 8-(TERT-PENTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of the tert-pentyl group enhances its steric hindrance, while the phenoxyphenyl group contributes to its electronic properties.
Properties
Molecular Formula |
C25H31NO2S |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
8-(2-methylbutan-2-yl)-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C25H31NO2S/c1-4-24(2,3)19-14-16-25(17-15-19)26(23(27)18-29-25)20-10-12-22(13-11-20)28-21-8-6-5-7-9-21/h5-13,19H,4,14-18H2,1-3H3 |
InChI Key |
JQADKVSEOSHBNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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